molecular formula C18H24N2O5 B563454 4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 CAS No. 1189968-99-7

4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8

Cat. No. B563454
CAS RN: 1189968-99-7
M. Wt: 356.448
InChI Key: VGZNAIDAUTTZNO-JNJBWJDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 (4-Boc-1-BDP-d8) is a novel synthetic compound that has been gaining attention in the scientific community due to its unique properties. 4-Boc-1-BDP-d8 is a stable, non-toxic, and water-soluble compound that can be synthesized in a variety of ways. It has been used in a variety of scientific research applications, including drug synthesis, biochemistry, and physiology.

Scientific Research Applications

4-Boc-1-BDP-d8 has been used in a variety of scientific research applications. It has been used as a model compound for drug synthesis, as it is stable and non-toxic. It has also been used in biochemistry and physiology research, as it has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

4-Boc-1-BDP-d8 has been found to interact with a variety of proteins, receptors, and enzymes in the body. It has been shown to bind to the enzyme phospholipase A2, which is involved in the breakdown of fatty acids. It has also been found to interact with the serotonin receptor 5-HT1A, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
4-Boc-1-BDP-d8 has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the breakdown of fatty acids, which can lead to an increase in the levels of fatty acids in the body. It has also been found to modulate the activity of the serotonin receptor 5-HT1A, which can lead to a decrease in anxiety and an increase in mood.

Advantages and Limitations for Lab Experiments

4-Boc-1-BDP-d8 has several advantages for use in lab experiments. It is a stable, non-toxic, and water-soluble compound, which makes it easy to handle and store. It is also cost-effective and can be synthesized in a variety of ways. However, 4-Boc-1-BDP-d8 has some limitations for use in lab experiments. It is not as selective as other compounds, which means that it may interact with other proteins, receptors, and enzymes in the body.

Future Directions

There are several potential future directions for 4-Boc-1-BDP-d8. It could be used to develop new drugs that target specific proteins, receptors, and enzymes in the body. It could also be used to further study the biochemical and physiological effects of fatty acid metabolism and serotonin receptor activity. Additionally, 4-Boc-1-BDP-d8 could be used to develop new methods for synthesizing compounds in the lab.

Synthesis Methods

4-Boc-1-BDP-d8 can be synthesized via a method called the “Boc-protection strategy”. This method involves the reaction of a primary amine with a Boc-protected anhydride, followed by the addition of a base to deprotect the Boc group. The resulting compound is 4-Boc-1-BDP-d8. This method has been found to be efficient and cost-effective for the synthesis of 4-Boc-1-BDP-d8.

properties

IUPAC Name

tert-butyl 2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(22)20-10-8-19(9-11-20)16(21)15-12-23-13-6-4-5-7-14(13)24-15/h4-7,15H,8-12H2,1-3H3/i8D2,9D2,10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZNAIDAUTTZNO-JNJBWJDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C(=O)C2COC3=CC=CC=C3O2)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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